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molecular formula C15H15Cl2N5O B8278634 N-(2,6-Dichlorophenyl)-4-(pyrazin-2-yl)piperazine-1-carboxamide CAS No. 89007-60-3

N-(2,6-Dichlorophenyl)-4-(pyrazin-2-yl)piperazine-1-carboxamide

Cat. No. B8278634
M. Wt: 352.2 g/mol
InChI Key: NNORWSOWDJBOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04439606

Procedure details

A solution of 1.88 g. of 2,6-dichlorophenylisocyanate in 25 ml. of anhydrous ether was added dropwise to a stirred solution of 1.64 g. of 1-(2-pyrazinyl)piperazine in 250 ml. of anhydrous ether. The mixture was stirred for 30 minutes and the solid was collected and recrystallized from ethanol, giving 3.12 g. of the desired product, m.p. 177°-179° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]=[C:10]=[O:11].[N:12]1[CH:17]=[CH:16][N:15]=[CH:14][C:13]=1[N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>CCOCC>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[NH:9][C:10]([N:21]1[CH2:22][CH2:23][N:18]([C:13]2[CH:14]=[N:15][CH:16]=[CH:17][N:12]=2)[CH2:19][CH2:20]1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
giving 3.12 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(NC(=O)N2CCN(CC2)C2=NC=CN=C2)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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